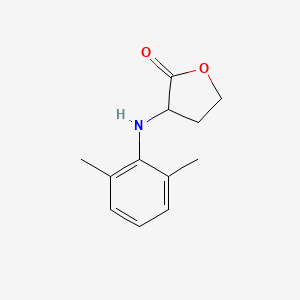

3-(2,6-Dimethylanilino)oxolan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,6-Dimethylanilino)oxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-lactone) backbone substituted at the 3-position with a 2,6-dimethylanilino group. For instance, N-[3-(2,6-Dimethylanilino)-1-methylbut-2-enylidene]-2,6-dimethylanilinium chloride (a protonated β-diketimine salt) adopts a W-shaped conformation stabilized by intramolecular N–H⋯Cl hydrogen bonds and π–π interactions between aromatic rings . This suggests that this compound may exhibit similar conformational flexibility and supramolecular stabilization mechanisms, depending on substituent effects and protonation states.

相似化合物的比较

Structural and Conformational Comparisons

β-Diketimine Derivatives

The title compound shares structural motifs with β-diketimines, which are known for their U-shaped or W-shaped conformations. Key comparisons include:

*Inferred from protonated analogs in . The 2,6-dimethylphenyl group balances steric bulk and π–π stacking efficiency, enabling closer aromatic ring separation (~4.298 Å in related salts) compared to phenyl or mesityl derivatives.

Oxolan-2-one Derivatives

Comparisons with other oxolan-2-one analogs reveal substituent-driven differences in molecular weight, polarity, and hydrogen-bonding capacity:

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2,6-dimethylanilino | C₁₃H₁₅NO₂ | 217.26 | Lactone, aromatic amine |

| 3-[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one | 2-hydroxyphenylmethyl | C₁₁H₁₃NO₃ | 207.23 | Lactone, phenolic –OH |

| 3-(Cyclohexylamino)oxolan-2-one | Cyclohexyl | C₁₀H₁₇NO₂ | 183.25 | Lactone, aliphatic amine |

- Polarity and Solubility : The 2-hydroxyphenyl derivative () exhibits higher polarity due to the –OH group, enhancing water solubility compared to the hydrophobic cyclohexyl analog () .

- Hydrogen Bonding: The title compound’s 2,6-dimethylanilino group lacks strong H-bond donors (unlike the –OH in ), but its aromatic amine may participate in weaker N–H⋯O interactions with the lactone oxygen.

Crystallographic and Supramolecular Behavior

- Conformational Stability : Protonated β-diketimines (e.g., the chloride salt in ) adopt W-shaped conformations stabilized by intra-ionic N–H⋯Cl bonds. Neutral analogs (like the title compound) may favor U-shaped conformations unless protonated or engaged in intermolecular H-bonding.

- Steric Effects : The 2,6-dimethyl substituents reduce steric hindrance compared to mesityl groups, allowing tighter π–π stacking (4.298 Å vs. 4.881 Å in mesityl derivatives) .

属性

CAS 编号 |

58810-61-0 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC 名称 |

3-(2,6-dimethylanilino)oxolan-2-one |

InChI |

InChI=1S/C12H15NO2/c1-8-4-3-5-9(2)11(8)13-10-6-7-15-12(10)14/h3-5,10,13H,6-7H2,1-2H3 |

InChI 键 |

QNCHSVFDXFQFLD-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC2CCOC2=O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。